Ovuplant
CAS No.: 70235-53-9
Cat. No.: VC0538329
Molecular Formula: C66H86N18O13
Molecular Weight: 1339.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70235-53-9 |
---|---|
Molecular Formula | C66H86N18O13 |
Molecular Weight | 1339.5 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C66H86N18O13/c1-4-70-56(88)33-74-64(96)54-16-10-24-84(54)65(97)47(15-9-23-71-66(67)68)77-58(90)48(25-36(2)3)78-60(92)50(27-38-30-72-44-13-7-5-11-42(38)44)80-59(91)49(26-37-17-19-41(86)20-18-37)79-63(95)53(34-85)83-61(93)51(28-39-31-73-45-14-8-6-12-43(39)45)81-62(94)52(29-40-32-69-35-75-40)82-57(89)46-21-22-55(87)76-46/h5-8,11-14,17-20,30-32,35-36,46-54,72-73,85-86H,4,9-10,15-16,21-29,33-34H2,1-3H3,(H,69,75)(H,70,88)(H,74,96)(H,76,87)(H,77,90)(H,78,92)(H,79,95)(H,80,91)(H,81,94)(H,82,89)(H,83,93)(H4,67,68,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1 |
Standard InChI Key | KPSXIMVWBWSQEG-ITQXDASVSA-N |
Isomeric SMILES | CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
SMILES | CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Canonical SMILES | CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Ovuplant
Ovuplant is formulated as a sustained-release subcutaneous implant containing 2.1 mg of deslorelin acetate, a synthetic GnRH analog with the molecular formula and a molecular weight of 1339.5 g/mol . The compound’s structure includes a nine-amino acid peptide sequence that mimics endogenous GnRH, enabling binding to pituitary receptors to stimulate luteinizing hormone (LH) surge .
Pharmacokinetics and Mechanism of Action
Upon administration, deslorelin acetate is released gradually from the implant, achieving peak plasma concentrations within 1–2 hours . The agonist activity at GnRH receptors triggers a rapid release of LH from the anterior pituitary, which induces follicular maturation and ovulation within 24–48 hours in mares with preovulatory follicles ≥30 mm in diameter . Unlike endogenous GnRH, which is rapidly metabolized, deslorelin’s sustained release ensures prolonged receptor stimulation, necessitating precise timing to avoid hypothalamic-pituitary axis downregulation .
Clinical Efficacy in Ovulation Induction
Ovulation Rates and Timing
A randomized field study involving 60 mares (95 cycles) compared Ovuplant to BRD and untreated controls . Mares treated with Ovuplant exhibited an 87.1% ovulation rate within 48 hours, with no significant difference compared to BRD (93.8%, ) . Table 1 summarizes ovulation outcomes:
Table 1: Ovulation Rates Post-Treatment
Treatment Group | Mares Ovulating ≤48 Hrs (%) | Median Time to Ovulation (Hrs) |
---|---|---|
Ovuplant | 87.1 | 36.5 |
BRD | 93.8 | 34.2 |
Control | 21.9 | 96.0 |
Data derived from Finan et al. (2016) .
Follicular Size and Uterine Edema Criteria
Ovuplant’s efficacy is contingent upon strict eligibility criteria: mares must exhibit a dominant follicle ≥30 mm and uterine edema scored ≥3 (scale 0–4) . Adherence to these parameters ensures optimal LH surge synchronization, as smaller follicles (<30 mm) correlate with reduced ovulation rates .
Comparative Analysis with Alternative Agents
Ovuplant vs. BioRelease Deslorelin (BRD)
While both formulations contain deslorelin acetate, BRD’s biocompatible liquid matrix reduces injection site reactions to 15.6% versus Ovuplant’s 64.5% . Despite this, ovulation rates and timing are statistically equivalent, making BRD preferable for mares prone to local inflammation .
Ovuplant vs. Human Chorionic Gonadotropin (hCG)
Applications in Veterinary Practice
Breeding Management
Ovuplant is indispensable in timed artificial insemination (AI) programs, particularly for frozen semen requiring precise ovulation synchronization . Its use reduces veterinary visits and improves breeding efficiency by narrowing the ovulation window .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume